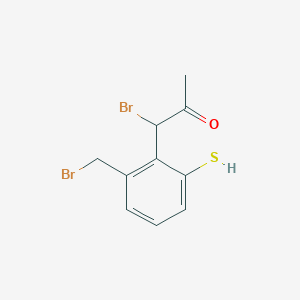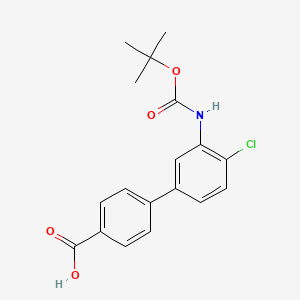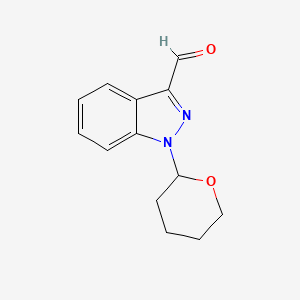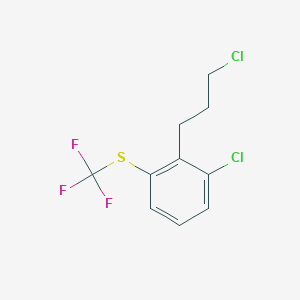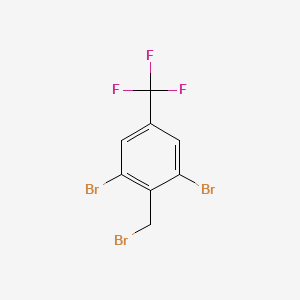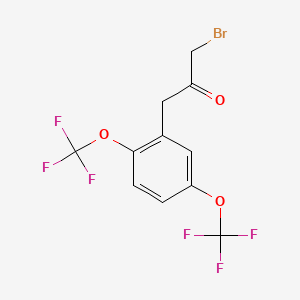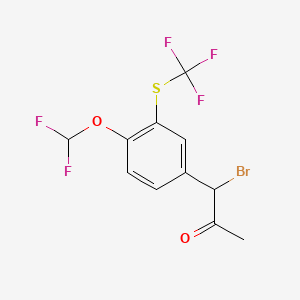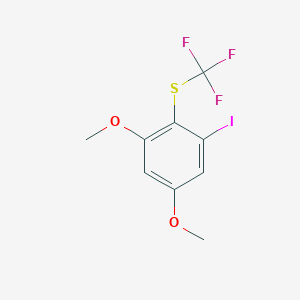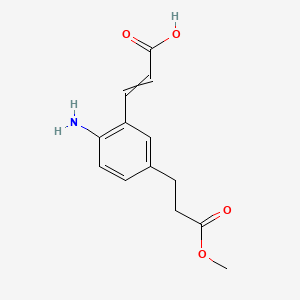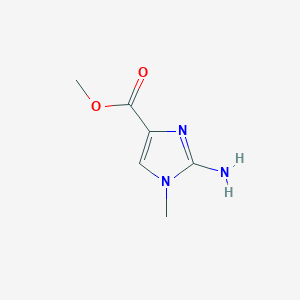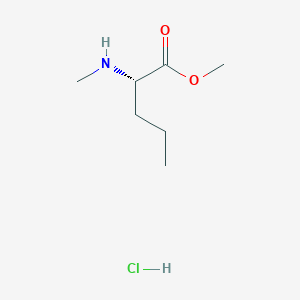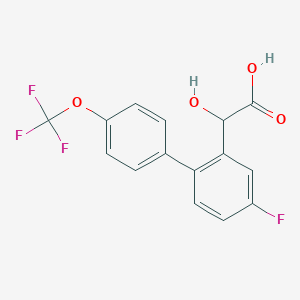
(4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid is a biphenyl derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a biphenyl core substituted with a fluoro group and a trifluoromethoxy group, along with a hydroxyacetic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction.
Introduction of Functional Groups: The fluoro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions. The hydroxyacetic acid moiety can be added via esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize reaction conditions and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used to study the interactions of biphenyl derivatives with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid amide: Another biphenyl derivative with similar functional groups but different substitution patterns.
4-Methoxybiphenyl: A simpler biphenyl derivative with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The uniqueness of (4-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both fluoro and trifluoromethoxy groups enhances its potential for various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H10F4O4 |
|---|---|
Molecular Weight |
330.23 g/mol |
IUPAC Name |
2-[5-fluoro-2-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10F4O4/c16-9-3-6-11(12(7-9)13(20)14(21)22)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChI Key |
IAGGKQNSYSGYAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(C(=O)O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14060774.png)
![(10R,13S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060783.png)
